N-butyl-4-cyanopiperidine-1-carboxamide

Description

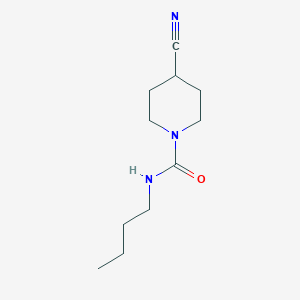

N-Butyl-4-cyanopiperidine-1-carboxamide (CAS: 1456229-41-6) is a piperidine derivative with the molecular formula C₁₁H₁₉N₃O and a molecular weight of 209.29 g/mol . Its structure features:

- A piperidine ring substituted with a cyano group (-C≡N) at the 4-position.

- A carboxamide group (-CONH-), where the amide nitrogen is bonded to a butyl (-C₄H₉) substituent.

The compound is offered by Arctom Scientific as a research chemical, primarily used in pharmaceutical and agrochemical synthesis due to its modular structure, which allows for further functionalization .

Properties

IUPAC Name |

N-butyl-4-cyanopiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-2-3-6-13-11(15)14-7-4-10(9-12)5-8-14/h10H,2-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWVMIWRZDFPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dehydration of Isonipecotamide

Isonipecotamide undergoes dehydration using thionyl chloride (SOCl₂) in the presence of a formamide (e.g., dibutylformamide) as a catalyst. The reaction proceeds at 20°C in solvents like n-propyl acetate, yielding 4-cyanopiperidine hydrochloride after 18 hours.

Reaction Conditions

Carboxamide Formation

The free amine (obtained by neutralizing the hydrochloride) reacts with butyl isocyanate or butyl carbamoyl chloride to form the target compound. For example:

-

Butyl isocyanate in tetrahydrofuran (THF) with a base (e.g., triethylamine) facilitates urea formation. However, to achieve the carboxamide, activated coupling agents like HATU or EDCl may be required to link the piperidine amine to butylcarbamic acid.

Example Protocol

-

Neutralize 4-cyanopiperidine hydrochloride with NaOH.

-

React with butylcarbamoyl chloride in dichloromethane (DCM) and triethylamine.

-

Purify via column chromatography (ethyl acetate/hexane).

Deprotection of Boc-Protected Intermediates

The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines during synthesis.

Synthesis of tert-Butyl 4-Cyanopiperidine-1-carboxylate

This intermediate is prepared via:

Boc Deprotection and Carboxamide Formation

The Boc group is removed using HCl/dioxane , yielding 4-cyanopiperidine hydrochloride. Subsequent coupling with butylamine is achieved via:

-

Carbodiimide-mediated coupling : Using EDCl/HOBt or HATU with butylamine in DMF.

-

Direct acylation : Reacting with butyl chloroformate in the presence of a base.

Yield Optimization

One-Pot Reductive Amination

A streamlined method involves reductive amination of 4-cyanopiperidine with butylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This approach avoids isolating intermediates but requires precise pH control (pH 4–6).

Key Steps

-

Mix 4-cyanopiperidine, butylamine, and NaBH₃CN in methanol.

-

Stir at room temperature for 24 hours.

-

Acidify with HCl and purify via recrystallization.

Advantages

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-cyanopiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Pharmacological Applications

1. Protein Kinase Inhibition

One of the primary applications of N-butyl-4-cyanopiperidine-1-carboxamide is its role as a protein kinase inhibitor . It has been identified as a potential therapeutic agent in treating diseases related to dysregulated kinase activity, such as cancer and autoimmune disorders. For instance, derivatives of this compound have shown promise in inhibiting Syk kinase, which is implicated in various inflammatory and neoplastic conditions .

2. Treatment of Allergic and Autoimmune Disorders

Research indicates that compounds derived from this compound can be effective in managing allergic reactions and autoimmune diseases. The inhibition of Syk kinase activity plays a crucial role in reducing symptoms associated with conditions like asthma, rheumatoid arthritis, and multiple sclerosis .

3. Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of piperidine derivatives, including this compound. Studies have suggested that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Case Study 1: Inhibition of Syk Kinase

A study published in Journal of Medicinal Chemistry highlighted the efficacy of a related piperidine derivative as an ATP-competitive inhibitor of Syk kinase. This compound demonstrated significant selectivity over other kinases and showed promising results in vivo by reducing tumor growth in xenograft models . The findings underscore the potential of this compound derivatives in cancer therapy.

Case Study 2: Modulation of Allergic Responses

In another study focused on allergic conditions, a derivative of N-butyl-4-cyanopiperidine was evaluated for its ability to inhibit inflammatory responses mediated by Syk kinase. The results indicated a marked reduction in allergic symptoms in animal models, suggesting that this compound could be developed into a therapeutic agent for allergic diseases .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of N-butyl-4-cyanopiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Substituents |

|---|---|---|---|---|

| N-Butyl-4-cyanopiperidine-1-carboxamide | 1456229-41-6 | C₁₁H₁₉N₃O | 209.29 | 4-cyano, 1-carboxamide (N-butyl) |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.30 | 4-amino, 1-carboxylate (benzyl ester) |

| N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 | C₁₃H₁₇NO | 203.28 | 4-carboxaldehyde, 1-N-benzyl |

| N,N-Diethylpiperidine-4-carboxamide | 1903-67-9 | C₁₀H₂₀N₂O | 184.28 | 4-carboxamide (N,N-diethyl) |

Key Observations:

Functional Group Diversity: The cyano group in this compound distinguishes it from analogs with amino (Benzyl 4-aminopiperidine-1-carboxylate) or aldehyde (N-Benzylpiperidine-4-carboxaldehyde) groups . Cyano’s electron-withdrawing nature reduces ring basicity compared to amino groups, which are electron-donating. Carboxamide vs. Carboxylate: The carboxamide group in the target compound and N,N-diethylpiperidine-4-carboxamide offers greater hydrolytic stability than the carboxylate ester in Benzyl 4-aminopiperidine-1-carboxylate .

Substituent Effects: Butyl vs. Benzyl: The butyl chain in this compound is less lipophilic than the benzyl group in N-Benzylpiperidine-4-carboxaldehyde but may reduce steric hindrance during synthetic modifications . Diethyl vs. Butyl: N,N-diethylpiperidine-4-carboxamide has branched substituents, which may hinder crystallization compared to the linear butyl chain in the target compound .

Biological Activity

N-butyl-4-cyanopiperidine-1-carboxamide, a compound belonging to the piperidine class, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a butyl group and a cyano group attached. The molecular formula is , and it exhibits properties typical of piperidine derivatives, including lipophilicity which may influence its bioavailability and interaction with biological targets.

The compound primarily interacts with protein kinase B (PKB/Akt) pathways, which are critical in regulating cell survival, proliferation, and metabolism. PKB is often overactivated in various cancers, making it a significant target for therapeutic intervention. The inhibition of PKB can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of PKB : this compound acts as an ATP-competitive inhibitor of PKB, leading to decreased phosphorylation of downstream targets involved in cell growth and survival .

- Impact on Apoptosis : By inhibiting PKB, this compound can promote apoptosis in cancer cells by reactivating pro-apoptotic factors and inhibiting anti-apoptotic signaling pathways .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Tumor Xenografts :

- Cell Line Studies :

Q & A

Q. Optimization Strategies :

| Parameter | Optimization Approach |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction purification via column chromatography . |

| Catalysts | Palladium catalysts (e.g., Pd/C) improve coupling efficiency in inert atmospheres . |

| Purification | HPLC or recrystallization ensures >95% purity, critical for reproducibility . |

How is the structural characterization of this compound validated in crystallographic and spectroscopic studies?

Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles (e.g., piperidine ring puckering parameters). SHELX software refines crystallographic data, with residuals < 0.05 for high-confidence models .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.8–3.2 ppm for piperidine N-CH₂ groups) and absence of rotamers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 265.1784) and fragmentation patterns .

Q. Table: Key Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 13.286, 9.1468, 10.957 |

| Resolution (Å) | 0.84 |

| R-factor | 0.039 |

| Data adapted from COD Entry 2230670 |

What safety protocols are recommended for handling this compound given limited toxicological data?

Answer:

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., cyanide precursors) .

- First Aid : Immediate flushing with water (15+ minutes for skin/eye contact) and medical consultation for ingestion .

How can structure-activity relationship (SAR) studies guide the design of piperidine carboxamide derivatives?

Answer:

- Substituent Effects :

- Methodology :

- NMR Titration : Quantifies binding affinity (e.g., Δδ > 0.5 ppm for amide protons indicates strong interactions) .

- Molecular Docking : Software like AutoDock predicts binding poses with target proteins (e.g., RMSD < 2.0 Å for valid models) .

How should researchers resolve contradictions between crystallographic data and computational modeling results?

Answer:

- Validation Steps :

- Data Cross-Check : Compare XRD-derived bond lengths with density functional theory (DFT)-optimized geometries .

- Electron Density Maps : Use SHELXL to identify disordered regions in XRD data that may skew computational predictions .

- Experimental Replication : Repeat crystallization under varied conditions (e.g., solvent polarity, temperature) to confirm structural consistency .

What strategies improve synthetic yield in multi-step piperidine carboxamide syntheses?

Answer:

-

Stepwise Optimization :

Step Key Variables Boc Deprotection HCl concentration (1–2M) and reaction time (2–4 hrs) minimize side products . Amide Coupling Pre-activation of carboxylic acids with HOBt improves coupling efficiency to >80% . - In-line Analytics : FTIR monitors reaction progress (e.g., carbonyl peak at 1650–1700 cm⁻¹ confirms amide formation) .

How do computational models enhance the understanding of piperidine carboxamide reactivity?

Answer:

- Software Tools :

- Gaussian : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., water interactions with cyanogroups) to refine synthetic conditions .

- Case Study : MD simulations of this compound in DMSO showed preferential solvation of the amide group, guiding solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.